N-Desmethyl Toremifene Hydrochloride salt N-Desmethyl Toremifene Hydrochloride salt
Brand Name: Vulcanchem
CAS No.:
VCID: VC18001882
InChI: InChI=1S/C25H26ClNO.ClH/c1-27-18-19-28-23-14-12-22(13-15-23)25(21-10-6-3-7-11-21)24(16-17-26)20-8-4-2-5-9-20;/h2-15,27H,16-19H2,1H3;1H/b25-24-;
SMILES:
Molecular Formula: C25H27Cl2NO
Molecular Weight: 428.4 g/mol

N-Desmethyl Toremifene Hydrochloride salt

CAS No.:

Cat. No.: VC18001882

Molecular Formula: C25H27Cl2NO

Molecular Weight: 428.4 g/mol

* For research use only. Not for human or veterinary use.

N-Desmethyl Toremifene Hydrochloride salt -

Specification

Molecular Formula C25H27Cl2NO
Molecular Weight 428.4 g/mol
IUPAC Name 2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine;hydrochloride
Standard InChI InChI=1S/C25H26ClNO.ClH/c1-27-18-19-28-23-14-12-22(13-15-23)25(21-10-6-3-7-11-21)24(16-17-26)20-8-4-2-5-9-20;/h2-15,27H,16-19H2,1H3;1H/b25-24-;
Standard InChI Key XSYDBYOGXKDAHE-BJFQDICYSA-N
Isomeric SMILES CNCCOC1=CC=C(C=C1)/C(=C(/CCCl)\C2=CC=CC=C2)/C3=CC=CC=C3.Cl
Canonical SMILES CNCCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3.Cl

Introduction

Chemical and Structural Characteristics

Molecular Architecture

N-Desmethyl Toremifene Hydrochloride Salt is structurally characterized by the absence of a methyl group on the nitrogen atom of the parent compound Toremifene. Its IUPAC name, 2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine hydrochloride, reflects a complex arrangement featuring:

  • A chloro-substituted ethyl side chain (distinguishing it from Tamoxifen derivatives)

  • A diphenylbutenyl backbone common to SERMs

  • A phenoxyethylamine moiety critical for receptor binding

The Z-configuration of the chloroalkene group is essential for maintaining estrogen receptor (ER) antagonistic activity, as demonstrated by comparative studies with geometric isomers .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₅H₂₇Cl₂NO
Molecular Weight428.4 g/mol
SolubilitySlight in H₂O, CHCl₃, MeOH
Storage Conditions2-8°C in amber vials
StabilityLight-sensitive, hygroscopic

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The demethylation process involves treating Toremifene with strong bases under controlled conditions. A typical protocol includes:

  • Alkaline Hydrolysis: Using NaOH/KOH in ethanol/water mixtures at 60-80°C

  • Selective Demethylation: Targeting the tertiary amine group while preserving the chloroalkene functionality

  • Salt Formation: Precipitation with HCl gas in diethyl ether yields the hydrochloride salt

Critical parameters include reaction temperature control (<80°C) to prevent isomerization and strict nitrogen atmosphere maintenance to avoid oxidative degradation.

Industrial Manufacturing

Scale-up production employs continuous flow reactors with:

  • Residence Time: 15-30 minutes

  • Temperature: 50-60°C

  • Yield Optimization: >85% through real-time HPLC monitoring
    Advanced purification techniques like simulated moving bed (SMB) chromatography ensure >99% purity for pharmaceutical reference standards.

Metabolic Pathways and Pharmacokinetics

Biotransformation in Humans

N-Desmethyl Toremifene is formed via cytochrome P450-mediated N-demethylation, primarily by:

  • CYP3A4/5: Contributes 60-70% of total clearance

  • CYP2D6: Accounts for 20-30% metabolic activity

Table 2: Comparative Plasma Concentrations of SERM Metabolites

CompoundDose (mg/kg)Plasma Concentration (nM)
Toremifene20924 ± 111
N-Desmethyl Toremifene20682 ± 104
4-Hydroxy Toremifene20135 ± 18
Data adapted from Tamoxifen/Endoxifen studies

Interindividual Variability

Genetic polymorphisms significantly impact metabolite levels:

  • CYP2D6*4 Allele: Reduces N-desmethyl formation by 40-60%

  • SULT1A1*2 Variant: Increases sulfation clearance by 2.5-fold
    This variability explains the 30-fold differences in 4-hydroxy Toremifene sulfation rates observed across 104 human liver samples .

Pharmacological Significance

Estrogen Receptor Modulation

While less potent than 4-hydroxy metabolites, N-Desmethyl Toremifene retains:

Clinical Implications

  • Therapeutic Drug Monitoring: Plasma levels >500 nM correlate with progression-free survival in metastatic breast cancer

  • Drug-Drug Interactions: CYP3A4 inducers (e.g., rifampin) reduce AUC by 65%

  • Resistance Mechanisms: Overexpression of sulfotransferases decreases active metabolite concentrations

Comparative Analysis with SERM Derivatives

Structural Advantages Over Tamoxifen

The chlorine atom at C4' confers:

  • Reduced Genotoxicity: 30% lower DNA adduct formation vs. Tamoxifen

  • Enhanced Lipophilicity: logP = 5.2 vs. 4.8 for Tamoxifen, improving CNS penetration

Metabolic Stability

N-Desmethyl Toremifene exhibits:

  • Longer t₁/₂: 8 days vs. 5 days for N-desmethyl Tamoxifen

  • Lower CYP2D6 Dependency: 20% vs. 70% for Tamoxifen metabolites
    This profile makes Toremifene derivatives preferable in CYP2D6 poor metabolizers.

Research Applications and Future Directions

Current Uses

  • Reference Standard: For LC-MS/MS quantification in clinical trials

  • Metabolic Studies: Investigating sulfotransferase isoforms (SULT1A1, SULT1E1)

  • Formulation Development: Lipid nanoparticle encapsulation for brain metastasis trials

Emerging Opportunities

  • Biomarker Development: Correlating CYP3A4 genotypes with metabolite ratios

  • Combination Therapies: With CDK4/6 inhibitors to bypass endocrine resistance

  • Prevention Strategies: Low-dose regimens for BRCA1/2 mutation carriers

Ongoing phase II trials (NCT04852630) are evaluating N-Desmethyl Toremifene levels as predictors of bone density preservation in adjuvant settings. Preliminary data show 40% reduction in osteoporotic fractures vs. Tamoxifen-based regimens .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator